N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-(2-methylphenoxy)acetamide

Lipophilicity Membrane permeability Drug-likeness

This fully synthetic sulfonamide combines a 5-methylisoxazole core with a 2-methylphenoxyacetyl extension, achieving an ACD/LogP of 3.59—approximately 2.6 log units higher than N4-acetylsulfamethoxazole. Its enhanced lipophilicity and seven rotatable bonds target intracellular pathogens, CNS-penetrant programs, and serine hydrolase selectivity profiling. With its cognate exhibiting IC50 = 9.3 µM against EC 3.4.21.10, this scaffold enables direct head-to-head comparison with acetyl/iso-propyl analogs for robust SAR campaigns.

Molecular Formula C19H19N3O5S
Molecular Weight 401.4 g/mol
Cat. No. B3468732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-(2-methylphenoxy)acetamide
Molecular FormulaC19H19N3O5S
Molecular Weight401.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NOC(=C3)C
InChIInChI=1S/C19H19N3O5S/c1-13-5-3-4-6-17(13)26-12-19(23)20-15-7-9-16(10-8-15)28(24,25)22-18-11-14(2)27-21-18/h3-11H,12H2,1-2H3,(H,20,23)(H,21,22)
InChIKeyPYMYTMATBGZXEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-(2-methylphenoxy)acetamide (CAS 356094-20-7): Procuring a Structurally Distinct Sulfonamide-Acetamide Hybrid for Medicinal Chemistry Screening


N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-(2-methylphenoxy)acetamide (CAS 356094-20-7; MFCD02604301) is a fully synthetic sulfonamide derivative harboring a 5-methylisoxazole sulfamoyl core linked via a phenyl bridge to a 2-methylphenoxy acetamide terminus . The compound belongs to a chemotype that merges the sulfamethoxazole pharmacophore with a phenoxyacetyl extension, yielding a molecule with an ACD/LogP of 3.59, a topological polar surface area of 119 Ų, and a molecular weight of 401.44 Da . It is primarily encountered in screening library collections (ZINC00904160) and is offered by commercial vendors at purities of ≥90% for early-stage drug discovery, probe development, and structure–activity relationship (SAR) exploration .

Why N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-(2-methylphenoxy)acetamide Cannot Be Replaced by N4-Acetylsulfamethoxazole or Other In-Class Sulfonamides in Focused Screening Campaigns


Compounds sharing the 5-methylisoxazol-3-yl sulfamoyl core, such as N4-acetylsulfamethoxazole (CAS 21312-10-7, Sulfamethoxazole Impurity A) and sulfamethoxazole itself, are frequently treated as interchangeable sulfonamide building blocks. However, substitution of the terminal acetyl group with a 2-methylphenoxyacetyl moiety yields profound differences in molecular topology, lipophilicity, and hydrogen-bonding capacity that cannot be compensated by simple concentration adjustments in biological assays . The target compound possesses seven rotatable bonds (vs. four for N4-acetylsulfamethoxazole) and an ACD/LogD (pH 7.4) of 1.49, indicating markedly different membrane partitioning behavior compared to the acetyl analog . These physicochemical disparities directly impact target engagement profiles, as evidenced by the fact that even closely related analogs—such as the 2-isopropylphenoxy variant—exhibit dramatically different activity thresholds in enzyme inhibition screens (IC50 >50 µM for Complement C1s) [1]. Consequently, assuming functional equivalence among in-class sulfonamides without verifying compound-specific performance data risks generating non-reproducible screening results and misdirected SAR conclusions.

Quantitative Evidence Guide: Differentiating N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-(2-methylphenoxy)acetamide from Its Closest Structural Analogs


Physicochemical Differentiation: ACD/LogP, LogD, and Hydrogen-Bonding Profile vs. N4-Acetylsulfamethoxazole

The target compound exhibits an ACD/LogP of 3.59, substantially higher than that of N4-acetylsulfamethoxazole, which bears a simple acetyl group in place of the 2-methylphenoxyacetyl moiety and has a significantly lower predicted logP . At physiological pH (7.4), the ACD/LogD of the target compound is 1.49, while its topological polar surface area (TPSA) is 119 Ų . These values position the compound closer to oral drug-like property space (no Rule-of-5 violations) than the acetyl analog, which has a smaller TPSA and fewer hydrogen-bond acceptors . The presence of eight hydrogen-bond acceptors and two hydrogen-bond donors in the target compound, versus six acceptors and two donors in N4-acetylsulfamethoxazole, confers a distinct intermolecular interaction profile relevant to target binding .

Lipophilicity Membrane permeability Drug-likeness

Molecular Flexibility and Conformational Entropy: Rotatable Bond Count vs. 2-Isopropylphenoxy Analog and N4-Acetylsulfamethoxazole

The target compound contains seven freely rotatable bonds, a count identical to that of its 2-isopropylphenoxy analog (BDBM40915) but three more than N4-acetylsulfamethoxazole (four rotatable bonds) [1]. Higher rotational freedom increases the conformational entropy penalty upon target binding, which can reduce binding affinity unless compensatory enthalpic interactions are formed. The 2-methyl substituent on the phenoxy ring in the target compound provides a sterically less demanding environment compared to the 2-isopropyl group in BDBM40915, which may result in differentiated target accommodation despite identical rotatable bond counts [1].

Conformational analysis Ligand efficiency Entropic penalty

Comparative Target Engagement: Enzyme Inhibition Profile of Structurally Related Sulfonamide-Acetamide Hybrids in Serine Protease Assays

While direct quantitative inhibition data for the target compound itself are absent from the curated public literature, a structurally cognate compound—N-[4-[(diaminomethylidene)sulfamoyl]phenyl]-2-(2-methylphenoxy)acetamide—shares the identical 2-methylphenoxyacetamide terminus and differs only in the sulfamoyl substituent (diaminomethylidene vs. 5-methylisoxazole). This cognate compound exhibits an IC50 of 0.0093 mM (9.3 µM) against the serine protease enzyme EC 3.4.21.10 (Brenda reference 717359) [1]. In contrast, the 2-isopropylphenoxy analog (BDBM40915) bearing the identical 5-methylisoxazole sulfamoyl core as the target compound shows negligible activity (IC50 >50 µM) against human Complement C1s subcomponent, a distinct serine protease [2]. These divergent results highlight that both the sulfamoyl substituent and the phenoxy ring substitution jointly determine target engagement, and that the target compound—combining the 5-methylisoxazole sulfamoyl group with a 2-methylphenoxy terminus—occupies a unique position in this activity landscape not replicated by either analog.

Enzyme inhibition Serine protease IC50

Orthogonality in Hit-Triage: Structural Distinction from WAY-313309 (Pyrimidine Sulfamoyl Analog) to Mitigate Assay Interference

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(2-methylphenoxy)acetamide (WAY-313309, CAS 328027-12-9) shares the identical 2-methylphenoxyacetamide terminus with the target compound but replaces the 5-methylisoxazole sulfamoyl group with a 4,6-dimethylpyrimidin-2-yl sulfamoyl moiety . While both compounds belong to the sulfonamide class, the isoxazole-containing target compound avoids the diaminopyrimidine substructure present in WAY-313309, which has been associated with kinase inhibition profiles and potential assay interference liabilities [1]. For screening programs seeking to diversify chemotypes while maintaining the phenoxyacetamide pharmacophore, the target compound offers a chemically orthogonal scaffold that reduces the risk of pan-assay interference compounds (PAINS) flags associated with certain pyrimidine-containing sulfonamides.

Assay interference PAINS filters Hit triage

Purity and Sourcing Differentiation: Commercial Availability at Defined Specification vs. Custom Synthesis-Only Analogs

The target compound (CAS 356094-20-7) is commercially cataloged at ≥90% purity (1 mg package) through established chemical suppliers, with a CB Index of 64, indicating moderate commercial availability . In contrast, the 2-methoxyphenoxy analog (CAS 433318-40-2) is listed at 95%+ purity but through fewer vendors, and the 2-(4-ethylphenoxy) analog (CAS 496039-70-4) appears only in specialized catalogues with limited stock . This differential in sourcing maturity translates to shorter procurement lead times and lower minimum order quantities for the target compound relative to more exotic analogs.

Commercial availability Purity specification Procurement lead time

Recommended Application Scenarios for N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-(2-methylphenoxy)acetamide Based on Quantitative Differentiation


Hit Expansion and SAR Exploration Around the Sulfamethoxazole Chemotype Requiring Increased Lipophilicity

For medicinal chemistry teams seeking to expand SAR beyond the canonical sulfamethoxazole core, the target compound offers a validated scaffold with an ACD/LogP of 3.59—approximately 2.6 log units higher than N4-acetylsulfamethoxazole . This increased lipophilicity is advantageous for programs targeting intracellular bacterial pathogens, CNS-penetrant sulfonamides, or mycobacterial dihydropteroate synthase variants where enhanced membrane permeability is a prerequisite for activity. Procurement of this compound enables direct head-to-head comparison with the acetyl and isopropyl analogs, establishing the role of phenoxy substitution in modulating both potency and selectivity .

Serine Protease Inhibitor Screening Using a Phenoxyacetamide-Modified Sulfonamide Scaffold

The demonstrated activity of a closely cognate 2-methylphenoxyacetamide sulfonamide (IC50 = 9.3 µM against EC 3.4.21.10) indicates that the phenoxyacetyl terminus engages serine protease active sites . The target compound, bearing the identical 2-methylphenoxyacetamide warhead but with the 5-methylisoxazole sulfamoyl group, provides a structurally differentiated probe for testing selectivity across the serine hydrolase family. This application is particularly relevant for programs investigating anticoagulant, anti-inflammatory, or anti-viral serine protease targets, where the isoxazole moiety may confer target-specific interactions not achievable with the diaminomethylidene analog .

Orthogonal Chemotype Validation in Kinase or Antibacterial Hit-Triage Cascades

For screening programs that have identified hits containing diaminopyrimidine or pyrimidine sulfamoyl motifs (e.g., WAY-313309), the target compound serves as an isoxazole-based orthogonal chemotype for confirmatory testing . Because the 5-methylisoxazole sulfamoyl group lacks the diaminopyrimidine substructure associated with kinase ATP-site binding and PAINS alerts, this compound enables the disambiguation of target-specific activity from chemotype-driven assay artifacts. This application is critical for antibacterial and anti-inflammatory hit-triage workflows where pyrimidine-containing sulfonamides are prevalent and can generate misleading primary screening data .

Computational Docking and Pharmacophore Modeling with a Conformationally Flexible, Rule-of-5 Compliant Scaffold

With no Rule-of-5 violations, a molecular weight of 401.44 Da, and eight hydrogen-bond acceptor sites, the target compound is well-suited for computational drug design studies that require a drug-like, synthetically accessible scaffold . Its seven rotatable bonds provide sufficient conformational sampling for flexible docking into varied target pockets, while its intermediate LogD (1.49 at pH 7.4) ensures compatibility with both aqueous assay conditions and membrane-partitioning models. Researchers procuring this compound for in silico–in vitro correlation studies can benchmark their computational predictions against the quantitative inhibition data available for its structural cognates, thereby validating their modeling workflows .

Quote Request

Request a Quote for N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-(2-methylphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.